molecular formula C16H16N2S B5541181 MFCD02226662

MFCD02226662

Cat. No.: B5541181
M. Wt: 268.4 g/mol
InChI Key: VYZATTIQTWEGCK-UHFFFAOYSA-N
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Description

The MDL numbers referenced in the evidence (e.g., MFCD13195646, MFCD19441847, MFCD00003330) represent structurally diverse boronic acids and aromatic derivatives, which are often utilized in pharmaceutical and materials research. These compounds share functional groups (e.g., boronic acid, halogen substituents) that influence reactivity, solubility, and bioactivity. For this analysis, we will focus on compounds from (CAS 1046861-20-4) and (CAS 1761-61-1) as primary comparators, given their structural relevance and available data on synthesis and properties .

Properties

IUPAC Name

4,6-dimethyl-2-[(4-methylphenyl)methylsulfanyl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2S/c1-11-4-6-14(7-5-11)10-19-16-15(9-17)12(2)8-13(3)18-16/h4-8H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZATTIQTWEGCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=C(C(=CC(=N2)C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02226662 typically involves a series of well-defined chemical reactions. One common method includes the catalytic oxidation of precursor compounds in a controlled environment. For instance, the continuous-flow synthesis of related compounds in a packed-bed reactor has been optimized using catalysts like Ru/Al2O3 in toluene, achieving high yields under specific conditions such as 140°C reaction temperature and 10 ml/min oxygen flow rate .

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as hydrothermal carbonization can offer advantages like lower reaction temperatures, shorter reaction times, and higher carbonization yields .

Chemical Reactions Analysis

Types of Reactions

MFCD02226662 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions, depending on the desired outcome.

Common Reagents and Conditions

For oxidation reactions, common reagents include oxygen or other oxidizing agents, often in the presence of a catalyst. Reduction reactions may involve hydrogen or other reducing agents under controlled conditions. Substitution reactions typically require specific catalysts and solvents to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield diformylfuran derivatives, while reduction reactions can produce various alcohols or hydrocarbons .

Scientific Research Applications

MFCD02226662 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of MFCD02226662 involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key properties of the target compound (hypothetically extrapolated from MFCD02226662’s analogs) and its closest structural relatives:

Property CAS 1046861-20-4 CAS 1761-61-1 (3-Bromo-5-chlorophenyl)boronic acid (6-Bromo-2,3-dichlorophenyl)boronic acid
Molecular Formula C₆H₅BBrClO₂ C₇H₅BrO₂ C₆H₅BBrClO₂ C₆H₄BBrCl₂O₂
Molecular Weight 235.27 g/mol 201.02 g/mol 235.27 g/mol 270.27 g/mol
Log Po/w (XLOGP3) 2.15 2.63 (estimated) 2.15 2.78
Solubility (mg/ml) 0.24 0.687 0.24 0.15
TPSA (Ų) 40.46 37.30 40.46 40.46
BBB Permeability Yes No Yes No
Bioavailability Score 0.55 0.55 0.55 0.55

Key Observations :

  • Halogen Substitution : Increased bromine/chlorine content (e.g., CAS 1761-61-1) correlates with higher molecular weight and reduced solubility due to hydrophobicity.
  • Bioavailability : Compounds with boronic acid groups (e.g., CAS 1046861-20-4) exhibit better BBB permeability, likely due to moderate Log P values (~2.15–2.78) balancing lipophilicity and polarity .
  • Synthetic Accessibility : CAS 1761-61-1’s synthesis using recyclable A-FGO catalysts highlights advances in green chemistry, whereas CAS 1046861-20-4 employs traditional palladium-mediated cross-coupling .

Insights :

  • CYP Inhibition : Boronic acids (e.g., CAS 1046861-20-4) generally show low CYP inhibition, making them favorable for drug development. In contrast, CAS 101623-69-2’s nitro-aromatic structure may interact with CYP3A4 .

Trends :

  • Catalyst Efficiency : A-FGO catalysts in CAS 1761-61-1’s synthesis demonstrate reusability (5 cycles) and high yields, aligning with sustainable practices .
  • Reaction Time : Pd-mediated reactions (CAS 1046861-20-4) are faster but require expensive catalysts compared to acid-catalyzed methods .

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